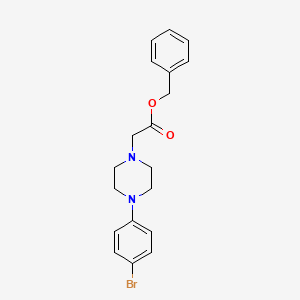

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCCRTHNPGLFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-bromo-4-fluorobenzene under basic conditions, substituting fluorine with the piperazine nitrogen. In a typical procedure, piperazine (2.0 equiv) and K₂CO₃ (3.0 equiv) are refluxed in dimethylformamide (DMF) at 120°C for 24 hours. The product is isolated via filtration and recrystallized from ethanol, yielding 4-(4-bromophenyl)piperazine with ~65% purity.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromophenyl bromide and piperazine enhances regioselectivity. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 12 hours achieves 85% yield. This method minimizes byproducts and is scalable for industrial applications.

Carbodiimide-Mediated Coupling

An alternative approach couples 4-(4-bromophenyl)piperazine with benzyl glycolic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). In dichloromethane (DCM) at 25°C, the reaction proceeds for 12 hours, achieving 68% yield. This method avoids alkylating agents, reducing side reactions.

Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while non-polar solvents (toluene) favor coupling reactions. K₂CO₃ or TEA are preferred bases due to their mildness and compatibility with piperazine.

Purification Techniques

Silica gel chromatography remains the gold standard, though recrystallization from chloroform/diethyl ether (1:5) improves crystallinity. Analytical HPLC with a C18 column (acetonitrile/water gradient) confirms >95% purity.

Spectral Characterization

¹H NMR Analysis

Key signals include:

Mass Spectrometry

ESI-MS shows [M+H]⁺ at m/z 389.3, aligning with the molecular formula C₁₉H₂₁BrN₂O₂.

Industrial and Research Applications

The compound serves as a precursor for neuroactive agents, leveraging its piperazine core’s affinity for serotonin and dopamine receptors. Scalable synthesis (multi-gram batches) supports drug discovery pipelines, particularly for antipsychotics .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate has been studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

Antidepressant and Anxiolytic Activity

Research indicates that compounds containing piperazine moieties, similar to this compound, exhibit significant antidepressant and anxiolytic effects. These compounds act as modulators of serotonin receptors, which are crucial in mood regulation. For instance, derivatives of piperazine have been shown to enhance serotonergic transmission, thereby alleviating symptoms of anxiety and depression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl piperazine derivatives. For example, a related compound demonstrated significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets such as matrix metalloproteinases (MMPs) . The structural similarity of this compound suggests it may share these properties.

Antiviral Activity

The compound's structure also positions it as a candidate for antiviral drug development. Research on related piperazine derivatives has shown effectiveness against HIV-1 reverse transcriptase, indicating that this compound could potentially inhibit viral replication through similar mechanisms .

Enzyme Inhibition

The compound may function by inhibiting key enzymes involved in disease progression. For example, studies have shown that certain piperazine derivatives can inhibit fatty acid amide hydrolase (FAAH), which is implicated in pain and anxiety disorders . This inhibition leads to increased levels of endocannabinoids, contributing to analgesic and anxiolytic effects.

Interaction with Receptors

This compound likely interacts with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction modulates neurotransmitter release and uptake, influencing mood and behavior .

Case Studies

Several studies have documented the efficacy of compounds structurally related to this compound.

Study on Anticancer Activity

A recent study evaluated a series of piperazine derivatives against breast cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity . The mechanism involved the induction of apoptosis via mitochondrial pathways.

Evaluation for Antiviral Properties

Another study focused on the synthesis and evaluation of piperazine-based inhibitors for HIV-1 reverse transcriptase. The best-performing compounds showed significant binding affinity and inhibition rates, suggesting that this compound could be developed further for antiviral applications .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic, antipsychotic, and antidepressant activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table compares the target compound with key analogs from recent studies:

Key Observations :

- Ester Group Influence : The benzyl ester in the target compound increases lipophilicity (logP ~3.5 estimated) compared to ethyl or methyl esters, which may enhance membrane permeability but reduce aqueous solubility .

- Substituent Position : The para-bromophenyl group in the target compound allows planar interaction with receptor sites, unlike the sterically hindered ortho-bromophenyl in ’s analog .

- Molecular Weight: The quinoline-containing analog (C2) has a significantly higher molecular weight (>500 g/mol), which may limit blood-brain barrier penetration compared to the target compound (~400 g/mol) .

Receptor Binding Potential

Piperazine derivatives are known to interact with α₁-adrenoceptors, which are implicated in conditions like hypertension and prostate hyperplasia . For example:

Research Findings and Implications

Substituent Effects on Bioactivity

- Bromine Position : Para-substituted bromophenyl groups (target compound) generally show higher receptor affinity than ortho-substituted variants () due to reduced steric hindrance .

Biological Activity

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a benzyl group linked to a piperazine moiety, which is further substituted with a bromophenyl group. The synthesis typically involves the reaction of 4-bromophenylpiperazine with benzyl acetate under appropriate conditions, leading to the formation of the target compound.

Anticancer Activity

Research indicates that piperazine derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.137 to 0.583 μg/mL .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HepG2 | 0.137 |

| Compound B | MCF-7 | 0.164 |

| This compound | TBD | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar piperazine derivatives have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often shows superior efficacy compared to standard antibiotics .

Table 2: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound C | S. aureus | TBD |

| Compound D | E. coli | TBD |

| This compound | TBD |

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural features. The presence of halogen substituents (like bromine in the case of this compound) enhances the lipophilicity and binding affinity to biological targets, thereby increasing their potency as anticancer and antimicrobial agents .

Case Studies

- Cytotoxicity Evaluation : A study conducted on similar piperazine derivatives reported that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several piperazine-based compounds against clinical isolates of bacteria, revealing that those with aromatic substitutions showed significant antibacterial activity .

Q & A

What are the critical considerations for synthesizing Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate with high purity?

Answer:

The synthesis requires careful optimization of reaction conditions. Key steps include:

- Coupling Reactions: Use a piperazine derivative (e.g., 4-(4-bromophenyl)piperazine) and benzyl 2-bromoacetate under reflux in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic bases such as triethylamine (TEA) improve yield .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is essential to remove unreacted bromoacetate derivatives. Purity >93% is achievable with iterative recrystallization .

- Validation: Confirm purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6) and NMR (δ 3.2–3.5 ppm for piperazine protons) .

How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Answer:

X-ray crystallography provides unambiguous confirmation of the molecular geometry:

- Data Collection: Use single crystals grown via slow evaporation (solvent: ethanol/water mix).

- Refinement: Employ SHELXL for refinement, focusing on the piperazine ring conformation and bromophenyl-acetate torsion angles. Recent SHELXL updates allow better handling of disordered bromine atoms .

- Validation: Compare bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles with related piperazine-acetate structures .

What methodologies are recommended for assessing the compound’s biological activity in receptor-binding studies?

Answer:

Advanced pharmacological assays include:

- Radioligand Binding: Use [³H]-labeled adenosine A2A receptors (or similar targets) in competition assays. Prepare membrane fractions from transfected HEK293 cells and measure IC₅₀ values .

- cAMP Modulation: Test inverse agonism in cells expressing GPCRs. Monitor cAMP levels via ELISA after 30-minute incubation with the compound (10 nM–10 µM range) .

- Data Analysis: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots for competitive antagonism .

How can researchers address contradictions in reported spectral data for this compound?

Answer:

Contradictions in NMR or IR data often arise from solvent effects or impurities:

- NMR: Re-run spectra in deuterated DMSO-d₆ (to dissolve polar intermediates) and CDCl₃ (for nonpolar products). Compare chemical shifts with structurally analogous compounds (e.g., benzyl 2-(piperazin-1-yl)acetate derivatives) .

- IR: Assign the carbonyl stretch (~1740 cm⁻¹ for acetate) and N-H stretches (if present) using attenuated total reflectance (ATR) mode to avoid solvent interference .

- Cross-Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₉H₂₀BrN₂O₂, exact mass: 395.069 Da) .

What strategies optimize the compound’s stability during long-term storage?

Answer:

Stability depends on environmental controls:

- Storage Conditions: Keep in amber vials at –20°C under argon to prevent hydrolysis of the acetate ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products (e.g., free piperazine) should be <5% .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Answer:

Isomeric impurities (e.g., regioisomers or diastereomers) require advanced analytical techniques:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- 2D NMR: NOESY or COSY spectra identify spatial correlations (e.g., between benzyl protons and piperazine N-atoms) .

- X-ray Diffraction: Resolve ambiguous stereochemistry in crystalline intermediates .

What are the key challenges in scaling up the synthesis for preclinical studies?

Answer:

Scaling introduces challenges in reproducibility and impurity control:

- Reaction Optimization: Switch from batch to flow chemistry for exothermic reactions (e.g., bromoacetate coupling).

- Purification: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost efficiency.

- QC Protocols: Implement in-line FTIR for real-time monitoring of reaction completion .

How do computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

Use in silico tools for ADME prediction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.